7-fluoro-1H-indazole
Overview
Description
7-Fluoro-1H-indazole is a fluorinated derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications
Mechanism of Action
Target of Action
7-Fluoro-1H-indazole is a heterocyclic compound that has been found to have a wide range of medicinal applications . For instance, some indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ, which plays a crucial role in cellular functions such as cell growth and proliferation .
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular functions . For example, some indazoles can inhibit the activity of certain enzymes, leading to altered cell signaling pathways
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways depending on their specific targets . For example, indazoles that inhibit phosphoinositide 3-kinase δ can affect pathways related to cell growth and proliferation .
Pharmacokinetics
The presence of the fluorine atom could potentially enhance the compound’s bioavailability, as fluorine is known to improve the metabolic stability of pharmaceutical compounds .
Result of Action
Indazole derivatives are known to have a variety of effects depending on their specific targets and modes of action . For example, indazoles that inhibit certain enzymes can lead to altered cell signaling pathways, potentially resulting in effects such as reduced cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzonitrile with hydrazine hydrate under acidic conditions to form the indazole ring. Another approach involves the use of 2-fluorobenzaldehyde and hydrazine in the presence of a catalyst such as copper acetate, which facilitates the formation of the N-N bond .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of transition metal catalysts, such as copper or palladium, is common in large-scale production to ensure efficient cyclization and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
7-Fluoro-1H-indazole has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
1H-Indazole: The parent compound without the fluorine substitution.
2H-Indazole: A tautomeric form of indazole with different chemical properties.
7-Chloro-1H-Indazole: A similar compound with a chlorine atom instead of fluorine at the 7th position.
Uniqueness: 7-Fluoro-1H-indazole is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine atom increases the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable molecule in drug discovery and development .
Properties
IUPAC Name |
7-fluoro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNFMARSNKXCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646654 | |
Record name | 7-Fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341-24-2 | |
Record name | 7-Fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 341-24-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the inhibitory effects of compounds like 7-fluoro-1H-indazole on Lactoperoxidase?
A1: Lactoperoxidase (LPO) is a crucial enzyme with potent antimicrobial properties, playing a vital role in the innate immune system's defense against pathogens []. Understanding the factors that can influence LPO activity, such as the inhibitory effect of this compound, is crucial for several reasons:
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